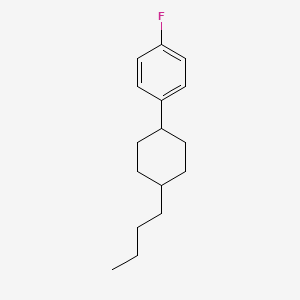

1-(4-Butylcyclohexyl)-4-fluorobenzene

Description

1-(4-Butylcyclohexyl)-4-fluorobenzene is an aromatic compound featuring a fluorobenzene moiety linked to a 4-butylcyclohexyl group. The butylcyclohexyl substituent introduces steric bulk and hydrophobicity, while the para-fluorine atom contributes electron-withdrawing effects, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name |

1-(4-butylcyclohexyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23F/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRDIWHRFIAPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylcyclohexyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylcyclohexyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes or alcohols.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-(4-Butylcyclohexyl)-4-fluorobenzene has several applications in scientific research:

Materials Science: It is used in the development of liquid crystal materials due to its high birefringence and low viscosity.

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: Used in the production of advanced materials for electronic displays and other optical devices.

Mechanism of Action

The mechanism of action of 1-(4-Butylcyclohexyl)-4-fluorobenzene in various applications depends on its interaction with molecular targets. In liquid crystal applications, the compound aligns with the electric field, altering the optical properties of the material. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations to yield desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

1-((4-(tert-Butyl)cyclohexyl)ethynyl)-4-fluorobenzene (P4)

- Structure : The tert-butyl group replaces the n-butyl chain, and an ethynyl bridge connects the cyclohexane to fluorobenzene.

- The ethynyl bridge introduces rigidity, altering conformational flexibility .

- Synthesis : Prepared via iron-catalyzed cross-coupling between 1-iodo-4-(tert-butyl)cyclohexane and a Grignard reagent, highlighting sensitivity to reaction conditions .

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

- Structure : Features a propyl group (shorter alkyl chain) and meta-fluorine.

- Impact : The trans configuration of the cyclohexyl group enforces a specific spatial arrangement, affecting molecular geometry. The shorter propyl chain reduces hydrophobicity, while meta-fluorine placement alters electronic effects compared to para-substitution .

Variations in the Aromatic Core and Linker Groups

1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene

- Structure : Contains a chlorobutyl linker between two fluorobenzene rings.

- Impact : The chlorine atom introduces electronegativity and polarizability, enhancing dipole-dipole interactions. The dual fluorobenzene moieties may promote π-π stacking, influencing solid-state packing .

1-[(4-bromophenyl)(chloro)methyl]-4-fluorobenzene

- Structure : A bromophenyl-chloromethyl group bridges to fluorobenzene.

- The chloro-methyl linker adds steric complexity, which may hinder rotational freedom .

1-(1-Bromoethyl)-4-fluorobenzene

Key Comparative Data

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|

| 1-(4-Butylcyclohexyl)-4-fluorobenzene | ~248.35* | n-Butylcyclohexyl, para-F | High hydrophobicity, rigid cyclohexane core |

| 1-((4-(tert-Butyl)cyclohexyl)ethynyl)-4-fluorobenzene | 284.40* | tert-Butyl, ethynyl bridge | Enhanced steric hindrance, linear geometry |

| 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | 234.33* | trans-Propylcyclohexyl, meta-F | Lower hydrophobicity, distinct dipole |

| 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | 280.74 | Chlorobutyl linker, dual F | Polar, potential π-π stacking |

| 1-[(4-bromophenyl)(chloro)methyl]-4-fluorobenzene | 299.57 | Bromophenyl, chloro-methyl | High lipophilicity, complex steric effects |

*Estimated based on molecular formula.

Functional and Application Differences

- Material Science : Ethynyl-bridged analogs (e.g., P4) may exhibit superior thermal stability due to rigid molecular frameworks, whereas chlorinated derivatives (e.g., ) could serve as intermediates in polymer synthesis .

- Analytical Challenges : Structural analogs with bromine or chlorine (e.g., ) produce distinct isotopic patterns in mass spectrometry, aiding identification. NMR analysis of substituent positions (e.g., meta vs. para fluorine) is critical for differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.